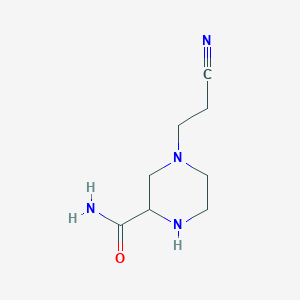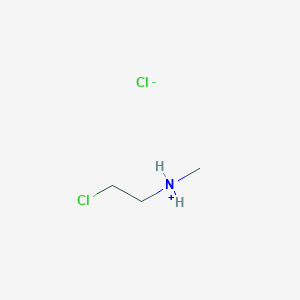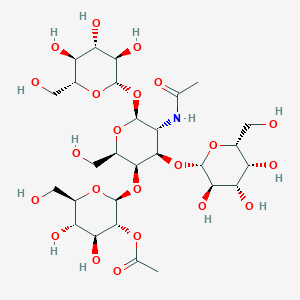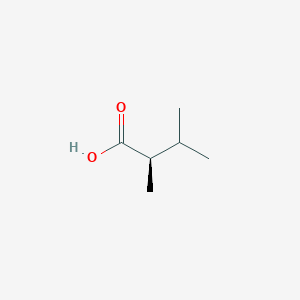
4-(2-Cyanoethyl)piperazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Cyanoethyl)piperazine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It was first synthesized in 2009 by researchers at the University of Queensland, Australia. CX-5461 has gained attention as a potential anti-cancer agent due to its ability to selectively target cancer cells with high levels of Pol I activity.
Mécanisme D'action
4-(2-Cyanoethyl)piperazine-2-carboxamide targets Pol I transcription by binding to the DNA template and preventing the recruitment of Pol I to the transcription initiation site. This results in the inhibition of ribosomal RNA synthesis, which is essential for the survival and proliferation of cancer cells. 4-(2-Cyanoethyl)piperazine-2-carboxamide has also been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(2-Cyanoethyl)piperazine-2-carboxamide has been shown to have a selective cytotoxic effect on cancer cells with high levels of Pol I activity. It has minimal effect on normal cells, making it a promising anti-cancer agent with reduced side effects compared to traditional chemotherapy. 4-(2-Cyanoethyl)piperazine-2-carboxamide has also been shown to induce immunogenic cell death, which can stimulate an anti-tumor immune response. However, 4-(2-Cyanoethyl)piperazine-2-carboxamide can also induce DNA damage in normal cells, which can lead to potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Cyanoethyl)piperazine-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a selective cytotoxic effect on cancer cells with high levels of Pol I activity, making it a useful tool for studying the role of Pol I in cancer biology. However, 4-(2-Cyanoethyl)piperazine-2-carboxamide can also induce DNA damage in normal cells, which can complicate the interpretation of experimental results. Additionally, 4-(2-Cyanoethyl)piperazine-2-carboxamide has a short half-life in vivo, which can limit its efficacy as an anti-cancer agent.
Orientations Futures
For 4-(2-Cyanoethyl)piperazine-2-carboxamide research include optimizing its formulation and delivery to improve its efficacy as an anti-cancer agent, identifying biomarkers that can predict its response in patients, and exploring its potential in combination with other anti-cancer agents. Additionally, 4-(2-Cyanoethyl)piperazine-2-carboxamide can also be used as a tool to study the role of Pol I in cancer biology and to identify new targets for anti-cancer therapy.
Méthodes De Synthèse
4-(2-Cyanoethyl)piperazine-2-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 2-chloroethylamine hydrochloride with piperazine, followed by the introduction of a cyano group using cyanogen bromide. The resulting intermediate is then reacted with ethyl chloroformate to form 4-(2-Cyanoethyl)piperazine-2-carboxamide. The synthesis method has been optimized to produce 4-(2-Cyanoethyl)piperazine-2-carboxamide with high purity and yield.
Applications De Recherche Scientifique
4-(2-Cyanoethyl)piperazine-2-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells with high levels of Pol I activity, which is often found in cancer cells due to their high proliferation rate. 4-(2-Cyanoethyl)piperazine-2-carboxamide has been tested in preclinical studies against a variety of cancer types, including breast, ovarian, and pancreatic cancer. It has shown promising results in inhibiting tumor growth and inducing cancer cell death.
Propriétés
Numéro CAS |
156833-96-4 |
|---|---|
Nom du produit |
4-(2-Cyanoethyl)piperazine-2-carboxamide |
Formule moléculaire |
C8H14N4O |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
4-(2-cyanoethyl)piperazine-2-carboxamide |
InChI |
InChI=1S/C8H14N4O/c9-2-1-4-12-5-3-11-7(6-12)8(10)13/h7,11H,1,3-6H2,(H2,10,13) |
Clé InChI |
WQKVZLRYHWSTRI-UHFFFAOYSA-N |
SMILES |
C1CN(CC(N1)C(=O)N)CCC#N |
SMILES canonique |
C1CN(CC(N1)C(=O)N)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)





![2-Methylbenz[a]anthracene](/img/structure/B134955.png)




![3-Methylbenz[a]anthracene](/img/structure/B134967.png)

